molecular formula C15H17N3O4 B183165 4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid CAS No. 37833-24-2

4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid

Cat. No. B183165
CAS RN: 37833-24-2
M. Wt: 303.31 g/mol
InChI Key: STFOYVGOXBPLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid” is a derivative of 4-aminoantipyrine, which is an amine derivative with multi-functional groups, including a carbonyl moiety . It contains two nitrogen atoms in its pentacyclic structure, enhancing the aromaticity of the overall structure .


Synthesis Analysis

The compound was synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction was heated at 50 ○C and stirred for 3 hours, giving an orange solution .


Molecular Structure Analysis

The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring . The quantum parameters of the prepared compound were investigated by utilizing the Def2-SVPD basis set in conjunction with the hybrid method of B3LYP .


Chemical Reactions Analysis

The compound was prepared by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio . The reaction was heated at 50 ○C and stirred for 3 hours, giving an orange solution .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 467.573 . The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .

Scientific Research Applications

Synthesis and Pharmacological Activities

4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid is explored in the context of synthesizing new compounds with potential pharmacological properties. Rubtsov et al. (2002) reported the synthesis of 4-antipyrine derivatives with analgesic and anti-inflammatory activities, indicating the utility of this compound in creating new pharmacologically active substances (Rubtsov et al., 2002).

Optical Properties in Thin Films

El-Ghamaz et al. (2017) studied the synthesis of antipyrine derivatives and their optical properties, especially when formed into thin films. This research highlights the potential application of this compound in materials science, particularly for its unique optical absorption and refraction properties (El-Ghamaz et al., 2017).

Environmental and Health Implications

Adam (2013) investigated the proton-transfer complexes of 4-aminoantipyrine, which includes derivatives of the compound . This study provides essential data for environmental monitoring and the extraction or elimination of such compounds from the environment, underlining their significance in environmental chemistry and public health (Adam, 2013).

properties

IUPAC Name

4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-10-14(16-12(19)8-9-13(20)21)15(22)18(17(10)2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFOYVGOXBPLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958866
Record name 4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid

CAS RN

37833-24-2
Record name Succinamic acid, N-antipyrinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037833242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10958866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.